molecular formula C22H25N3O5S B289124 4-(2,3-DIMETHOXYPHENYL)-N-(2,4-DIMETHOXYPHENYL)-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE

4-(2,3-DIMETHOXYPHENYL)-N-(2,4-DIMETHOXYPHENYL)-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE

Cat. No.: B289124
M. Wt: 443.5 g/mol
InChI Key: UZYHFRIPDDOBLJ-UHFFFAOYSA-N
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Description

4-(2,3-Dimethoxyphenyl)-N-(2,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes multiple methoxy groups and a thioxo group, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-DIMETHOXYPHENYL)-N-(2,4-DIMETHOXYPHENYL)-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the core pyrimidine structure, followed by the introduction of the dimethoxyphenyl groups and the thioxo group. Common reagents used in these reactions include dimethoxybenzene derivatives, methylating agents, and sulfur-containing compounds. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dimethoxyphenyl)-N-(2,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The thioxo group can be reduced to a thiol or a sulfide.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid or halogens. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the methoxy groups may yield quinones, while reduction of the thioxo group may produce thiols or sulfides.

Scientific Research Applications

4-(2,3-Dimethoxyphenyl)-N-(2,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 4-(2,3-DIMETHOXYPHENYL)-N-(2,4-DIMETHOXYPHENYL)-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-(2,4-Dimethoxyphenyl)propionic acid: A related compound with similar methoxy groups but different core structure.

    2,4-Dimethoxyphenylboronic acid: Another related compound with methoxy groups and boronic acid functionality.

Uniqueness

4-(2,3-Dimethoxyphenyl)-N-(2,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide is unique due to its combination of methoxy groups, thioxo group, and pyrimidine core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C22H25N3O5S

Molecular Weight

443.5 g/mol

IUPAC Name

4-(2,3-dimethoxyphenyl)-N-(2,4-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide

InChI

InChI=1S/C22H25N3O5S/c1-12-18(21(26)24-15-10-9-13(27-2)11-17(15)29-4)19(25-22(31)23-12)14-7-6-8-16(28-3)20(14)30-5/h6-11,19H,1-5H3,(H,24,26)(H2,23,25,31)

InChI Key

UZYHFRIPDDOBLJ-UHFFFAOYSA-N

SMILES

CC1=C(C(NC(=S)N1)C2=C(C(=CC=C2)OC)OC)C(=O)NC3=C(C=C(C=C3)OC)OC

Canonical SMILES

CC1=C(C(NC(=S)N1)C2=C(C(=CC=C2)OC)OC)C(=O)NC3=C(C=C(C=C3)OC)OC

Origin of Product

United States

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